Cas no 934270-87-8 (2-Benzothiazolecarbonitrile, 6-(dimethylamino)-)
2-Benzothiazolecarbonitrile, 6-(dimethylamino)- Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolecarbonitrile, 6-(dimethylamino)-
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- MDL: MFCD26680126
- Inchi: 1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3
- InChI Key: QSLBGABSECHQIW-UHFFFAOYSA-N
- SMILES: S1C(C#N)=NC2=CC=C(C=C12)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- Topological Polar Surface Area: 68.2
2-Benzothiazolecarbonitrile, 6-(dimethylamino)- Pricemore >>
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| eNovation Chemicals LLC | Y1198284-0.1g |
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6-(Dimethylamino)benzothiazole-2-carbonitrile |
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| 1PlusChem | 1P02961R-100mg |
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| 1PlusChem | 1P02961R-250mg |
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| 1PlusChem | 1P02961R-1g |
6-(Dimethylamino)benzothiazole-2-carbonitrile |
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| Aaron | AR0296A3-100mg |
6-(Dimethylamino)benzothiazole-2-carbonitrile |
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| Aaron | AR0296A3-250mg |
6-(Dimethylamino)benzothiazole-2-carbonitrile |
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| Aaron | AR0296A3-1g |
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2-Benzothiazolecarbonitrile, 6-(dimethylamino)- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-Benzothiazolecarbonitrile, 6-(dimethylamino)-
Introduction to 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- (CAS No. 934270-87-8)
2-Benzothiazolecarbonitrile, 6-(dimethylamino)- (CAS No. 934270-87-8) is a specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring and a cyano group, along with a dimethylamino substituent at the 6-position. These structural features contribute to its diverse applications and potential in various scientific and industrial contexts.
The molecular formula of 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- is C10H9N3S, and its molecular weight is approximately 199.26 g/mol. The compound's physical properties include a melting point of around 150-152°C and a boiling point of approximately 350°C at standard pressure. It is generally insoluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
In the realm of pharmaceutical research, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- has shown promising potential as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its ability to modulate specific biological pathways and receptors, making it a valuable candidate for drug discovery and development. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities.
The anti-inflammatory properties of 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By targeting these cytokines, the compound may offer a new therapeutic approach to managing these conditions.
In addition to its anti-inflammatory effects, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- has also been investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. For example, research conducted at the National Cancer Institute has demonstrated that this compound can selectively target cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.
The unique chemical structure of 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- also makes it an attractive candidate for the development of new materials with enhanced properties. In materials science, this compound has been explored for its use in organic electronics and photovoltaic devices. Its strong electron-withdrawing cyano group and electron-donating dimethylamino substituent create a balanced electronic structure that can improve the performance of these devices.
In organic electronics, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- has been used as a building block for the synthesis of conjugated polymers with high charge carrier mobility. These polymers are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are widely used in display technologies and flexible electronics. The compound's ability to enhance charge transport properties makes it a valuable material for advancing these technologies.
In photovoltaic applications, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- has been incorporated into donor-acceptor copolymers to improve the efficiency of organic solar cells. The benzothiazole ring provides strong electron-withdrawing capabilities, while the dimethylamino group enhances electron donation. This combination results in an optimal energy level alignment between the donor and acceptor materials, leading to improved charge separation and reduced recombination losses.
Beyond its applications in pharmaceuticals and materials science, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- has also been studied for its potential use in environmental remediation. Research has shown that this compound can effectively degrade certain pollutants through photocatalytic processes. For example, studies published in Environmental Science & Technology have demonstrated that it can break down persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) under visible light irradiation.
The photocatalytic activity of 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- is attributed to its ability to generate reactive oxygen species (ROS) upon light absorption. These ROS can oxidize pollutants into less harmful compounds or even mineralize them into water and carbon dioxide. This property makes the compound a promising candidate for developing sustainable methods for environmental cleanup.
In conclusion, 2-Benzothiazolecarbonitrile, 6-(dimethylamino)- (CAS No. 934270-87-8) is a versatile chemical compound with a wide range of applications across multiple scientific disciplines. Its unique molecular structure endows it with valuable properties that make it suitable for drug discovery, materials science, and environmental remediation. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.
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